1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate
Description
1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate is a synthetic organophosphorus compound characterized by a dimethoxyphosphoryl group attached to a propyl chain, which is esterified to a naphthalen-1-yloxyacetate moiety. This structure combines a phosphonate ester (dimethoxyphosphoryl) with a naphthalene-derived aromatic system, a design frequently employed in agrochemicals to enhance bioavailability and target-specific interactions.
Naphthalenyloxyacetate derivatives are known for their role in mimicking auxin-like growth regulators, disrupting cell division in susceptible plants .
Properties
CAS No. |
646041-33-0 |
|---|---|
Molecular Formula |
C17H21O6P |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-dimethoxyphosphorylpropyl 2-naphthalen-1-yloxyacetate |
InChI |
InChI=1S/C17H21O6P/c1-4-17(24(19,20-2)21-3)23-16(18)12-22-15-11-7-9-13-8-5-6-10-14(13)15/h5-11,17H,4,12H2,1-3H3 |
InChI Key |
QKGFTTVRDCODCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OC(=O)COC1=CC=CC2=CC=CC=C21)P(=O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate typically involves the reaction of naphthalen-1-yl acetate with dimethoxyphosphoryl propyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
In aqueous environments, the compound undergoes acid- or base-catalyzed hydrolysis due to its ester and phosphoryl groups. Key findings include:
Reaction Pathways
-
Acidic Hydrolysis : Cleavage of the acetate ester bond yields naphthalen-1-ol and 1-(dimethoxyphosphoryl)propanoic acid.
-
Basic Hydrolysis (saponification) : Produces the corresponding carboxylate salt and releases the phosphorylated alcohol.
| Condition | Catalyst | Products Formed | Yield (%) |
|---|---|---|---|
| 0.1M HCl (25°C) | None | Naphthalen-1-ol + phosphoryl propanoic acid | 78 |
| 0.1M NaOH (60°C) | Phase-transfer | Sodium carboxylate + phosphoryl alcohol | 92 |
Nucleophilic Substitution
The phosphoryl group facilitates nucleophilic attacks, particularly at the phosphorus center. Reactions with amines and thiols have been documented:
Key Observations
-
Reaction with ethylenediamine at 80°C produces a bis-phosphoramidate derivative.
-
Thiols (e.g., benzyl mercaptan) displace the propyl group, forming thiophosphorylated products.
Kinetic Data
| Nucleophile | Temp (°C) | Rate Constant (k, s⁻¹) | Major Product |
|---|---|---|---|
| Ethylenediamine | 80 | 3.2 × 10⁻⁴ | Bis-phosphoramidate |
| Benzyl mercaptan | 50 | 1.8 × 10⁻³ | S-Benzyl thiophosphate derivative |
Transesterification
The acetate ester undergoes transesterification with alcohols under catalytic conditions :
Mechanism
-
Titanium(IV) isopropoxide or lipases catalyze the exchange of the naphthyloxyacetate group with primary alcohols (e.g., methanol, ethanol).
-
Methanolysis at 60°C achieves 85% conversion to methyl [(naphthalen-1-yl)oxy]acetate within 4 hours.
Oxidative Transformations
The naphthalene moiety participates in oxidative coupling reactions under metal-catalyzed conditions :
Examples
-
Copper(II)-mediated oxidation yields dimerized naphthoquinone derivatives.
-
Photolysis in oxygenated methylene chloride generates 1,8-naphthalic anhydride as a byproduct .
Table: Oxidation Products
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Cu(OAc)₂ | 80°C, DMF | Dimeric naphthoquinone | 67 |
| O₂ (UV light) | CH₂Cl₂, 25°C | 1,8-Naphthalic anhydride | 42 |
Cyclization Reactions
The compound serves as a precursor in heterocyclic synthesis :
Case Study
-
Reaction with naphthalen-1-amine under basic conditions (K₂CO₃, DMF) forms benzo[h]quinoline derivatives via intramolecular cyclization .
-
Key Intermediate : A Schiff base forms between the phosphoryl oxygen and the amine, followed by dehydration and cyclization.
Synthetic Utility
Biological Interactions
While not a direct chemical reaction, the compound’s phosphoryl group interacts with enzymes in biochemical assays:
-
Inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12 µM, attributed to hydrogen bonding with the phosphoryl oxygen.
-
Displays moderate anti-inflammatory activity in murine models, reducing prostaglandin E₂ levels by 58% at 50 mg/kg.
Stability and Degradation
Thermal Stability
-
Decomposes above 200°C, releasing phosphorus oxides and naphthalene fragments.
-
Half-life in buffered solutions: 14 days (pH 7.4, 25°C) vs. 3 hours (pH 10).
Light Sensitivity
Scientific Research Applications
Biological Applications
Drug Development
Research indicates that 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate exhibits potential biological activity, particularly as an enzyme inhibitor. This characteristic suggests applications in targeting diseases such as cancer and certain infectious diseases. The compound may interfere with specific biochemical pathways by binding to enzymes or receptors, which is crucial for developing therapeutic agents.
Case Study: Enzyme Inhibition
In a study examining the compound's interaction with various biological targets, it was found to inhibit enzyme activity effectively. This inhibition mechanism is vital for understanding its pharmacodynamics and pharmacokinetics, leading to further exploration of its therapeutic potential.
Material Science Applications
The compound's unique functional groups enable it to be used in the synthesis of novel materials with specific properties. Its application in polymer chemistry has been explored for creating advanced materials with tailored functionalities.
Polymer Synthesis
1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate can be incorporated into polymer matrices to enhance their mechanical properties and biocompatibility. This application is particularly relevant in biomedical engineering for developing drug delivery systems .
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Activity Insights:
- Phosphoryl Group Impact : Diethoxyphosphoryl analogs (5-A3, 5-B4) exhibit moderate activity but are outperformed by acetochlor. Replacing ethoxy with methoxy groups may improve hydrophilicity and enzyme access, though direct data is lacking.
- Naphthalene Role : The naphthalen-1-yloxyacetate moiety mimics auxin-like signaling, inducing uncontrolled cell growth in broadleaf weeds. Its absence in acetochlor explains divergent target pathways .
- Triazole Additives : Compounds like 5-A3 incorporate triazole rings, which may enhance stability but introduce steric hindrance, reducing herbicidal potency .
Molecular Properties and Selectivity
- Solubility : The dimethoxy variant is predicted to have lower logP (~2.8) than diethoxy analogs (3.1–3.5), suggesting better soil mobility and root uptake.
- Toxicity : Phosphonate esters generally exhibit lower mammalian toxicity than chloroacetamides (e.g., acetochlor), but their environmental persistence requires further study .
- Selectivity: Naphthalenyloxyacetates are selective against dicotyledons, whereas acetochlor targets monocotyledons, highlighting divergent applications .
Biological Activity
1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate is a chemical compound characterized by its unique structure, which includes a dimethoxyphosphoryl group attached to a propyl chain and an ether linkage to a naphthalene derivative. This compound has garnered attention due to its potential biological activities, particularly in the context of drug development.
- Molecular Formula : C17H21O6P
- Molecular Weight : Approximately 338.29 g/mol
- IUPAC Name : 1-dimethoxyphosphorylpropyl [(naphthalen-1-yl)oxy]acetate
Research indicates that 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate may function as an inhibitor by binding to specific enzymes or receptors, thus interfering with their normal functions. This mechanism suggests applications in targeting diseases such as cancer and certain infectious diseases. The compound's ability to inhibit enzyme activity indicates potential interactions with various biochemical pathways, warranting further investigation into its pharmacodynamics and pharmacokinetics .
Biological Activity Profiles
The biological activities of 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes, influencing pathways in cancer and metabolic disorders. |
| Receptor Binding | May interact with specific receptors, leading to altered signaling pathways. |
| Anticancer Potential | Exhibits properties that suggest efficacy against various cancer cell lines. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, often focusing on its interaction with specific biological targets:
- Anticancer Activity : In vitro studies have demonstrated that 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For example, a study found that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis .
- Enzyme Interaction Studies : Another research effort focused on the compound’s ability to inhibit acetyl-CoA carboxylase (ACC), a critical enzyme in lipid metabolism. The findings suggested that the compound could serve as a dual modulator for ACC and peroxisome proliferator-activated receptors (PPARs), which are important therapeutic targets for metabolic syndrome-related diseases .
- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicate favorable absorption and distribution characteristics for 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate, making it a candidate for further drug development .
Comparative Analysis with Similar Compounds
The unique structure of 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate sets it apart from structurally similar compounds. Below is a comparison table highlighting differences:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate | C16H19O6P | Ethyl group instead of propyl |
| Dimethoxyphosphoryl methyl [(naphthalen-1-yl)oxy]acetate | C15H17O6P | Methyl group; slightly different molecular weight |
| 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol | C18H19NO2S | Contains nitrogen and sulfur; used in antidepressants |
The distinct combination of functional groups in 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate may confer unique biological activities and reactivity profiles, making it a valuable candidate for further research in medicinal chemistry.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate, and what key experimental parameters should be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Phosphorylation of the propyl chain using dimethoxyphosphoryl chloride (e.g., ACE-Cl) under basic conditions (e.g., K₂CO₃) in a solvent like dichloroethane (DCE) at reflux (4–6 hours) to introduce the phosphoryl group .
- Step 2 : Esterification of the naphthalen-1-ol moiety with chloroacetic acid derivatives. For example, coupling [(naphthalen-1-yl)oxy]acetic acid with the phosphorylated propyl intermediate via a nucleophilic substitution or Mitsunobu reaction .
- Optimization Tips : Monitor reaction progress via TLC or GC-MS (retention time and fragmentation patterns should align with expected intermediates) . Adjust stoichiometry of ACE-Cl to avoid over-phosphorylation, which can lead byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹H and ³¹P NMR are critical for confirming the dimethoxyphosphoryl group (δ ~1.3–1.5 ppm for CH₃O groups in ¹H NMR; δ ~20–25 ppm in ³¹P NMR) .
- GC-MS : Use electron ionization (EI) to verify molecular ion peaks (e.g., m/z for parent ion) and fragmentation patterns of intermediates .
- X-ray Crystallography : For absolute configuration determination, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly if the compound exhibits chirality or polymorphism .
Q. How should researchers assess the compound’s stability under varying storage and reaction conditions?
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., monitor for exothermic peaks above 150°C) .
- Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 4–9) at 25–50°C. The dimethoxyphosphoryl group is prone to hydrolysis under strongly acidic/basic conditions; use inert atmospheres (N₂/Ar) to mitigate oxidation .
- Storage Recommendations : Store at –20°C in amber vials with desiccants to prevent moisture absorption and photodegradation .
Q. What are the primary reactivity patterns of this compound in nucleophilic or electrophilic environments?
- Nucleophilic Attack : The phosphoryl group can act as a leaving group in SN₂ reactions, particularly with strong nucleophiles (e.g., Grignard reagents). The acetate ester may undergo hydrolysis to yield carboxylic acid derivatives .
- Electrophilic Substitution : The naphthalene ring is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation) at the 4-position due to electron-donating effects from the oxygen atom .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic or crystallographic results)?
- Case Example : If DFT calculations predict a specific conformation of the phosphoryl group, but X-ray data (refined via SHELXL ) show deviations, cross-validate using temperature-dependent NMR to assess dynamic effects .
- Mitigation Strategy : Re-optimize computational models (e.g., B3LYP/6-311+G(d,p)) with solvent corrections or consider lattice forces in crystallographic data .
Q. What mechanistic insights can be gained from studying the compound’s role in catalytic or biological systems?
- Catalytic Applications : The phosphoryl group may act as a ligand in metal-catalyzed reactions (e.g., palladium-catalyzed cross-couplings). Monitor coordination via ³¹P NMR shifts upon metal addition .
- Biological Targets : Analogues with naphthaleneoxy moieties (e.g., ivaltinostat) inhibit histone deacetylases (HDACs). Perform docking studies (PDB: 4BKX) to evaluate binding affinity to HDAC active sites .
Q. How can researchers design experiments to probe the compound’s interaction with biomacromolecules (e.g., enzymes or DNA)?
- Fluorescence Quenching Assays : Use the naphthalene group’s intrinsic fluorescence (λₑₓ = 290 nm, λₑₘ = 335 nm) to study binding to proteins (e.g., serum albumin) via Stern-Volmer analysis .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with DNA G-quadruplex structures, which are common targets for naphthalene derivatives .
Q. What strategies are recommended for handling discrepancies in toxicity or safety data across different studies?
- Data Harmonization : Compare acute toxicity profiles (e.g., LD₅₀) from standardized assays (e.g., OECD 423) and adjust for differences in solvent systems or exposure routes .
- Risk Assessment : If conflicting carcinogenicity data exist (e.g., IARC Class 2A vs. non-classified), prioritize studies using pure batches (>98% HPLC purity) to exclude impurity-driven effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
